p-Methoxybenzyl trichloroacetate
Description
Structure
3D Structure
Properties
CAS No. |
56599-24-7 |
|---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O3/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
VFIXVKDRDKINBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Features of P Methoxybenzyl Trichloroacetate
Synthetic Routes to p-Methoxybenzyl Trichloroacetate (B1195264)
The primary and most widely utilized method for synthesizing p-methoxybenzyl trichloroacetate is through the reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile.
Synthesis via 4-Methoxybenzyl Alcohol and Trichloroacetonitrile
The formation of this compound is achieved by the addition of 4-methoxybenzyl alcohol to trichloroacetonitrile. This reaction proceeds under base-catalyzed conditions to yield the corresponding trichloroacetimidate (B1259523). The process is valued for its efficiency and the mild conditions under which it can be performed.
Catalytic Aspects in Imidate Formation
The synthesis of this compound is often catalyzed by a base. The choice of catalyst can influence the reaction rate and yield. While strong bases can be used, milder basic conditions are often preferred to avoid potential side reactions. The reaction involves the deprotonation of the alcohol, which then acts as a nucleophile, attacking the carbon atom of the nitrile group in trichloroacetonitrile.
Comparative Analysis of this compound Properties
This compound offers several advantages as a protecting group reagent in organic synthesis, particularly in acid-catalyzed reactions.
Reactivity Profile in Acid-Catalyzed Reactions
This compound is a reagent used for the acid-catalyzed p-methoxybenzylation of hydroxyl groups. tcichemicals.comtcichemicals.com The reaction proceeds under mild acidic conditions, often in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH). tcichemicals.comtcichemicals.com This method allows for the selective protection of hydroxyl groups without affecting other acid-sensitive or alkali-sensitive functional groups within the molecule. tcichemicals.comtcichemicals.com The p-methoxybenzyl (PMB) group's sensitivity to acidic conditions is a key feature, allowing for its removal when no longer needed. chem-station.comresearchgate.net
Advantages Over Other p-Methoxybenzylation Reagents
The use of this compound for introducing the PMB group presents several advantages over other methods, such as those using p-methoxybenzyl chloride (PMB-Cl). The trichloroacetimidate method allows the protection of base-sensitive compounds under acidic conditions. chem-station.com This is a significant benefit when working with complex molecules containing functionalities that would not tolerate the basic conditions typically required for reactions with PMB-Cl. mdpi.compreprints.orgcommonorganicchemistry.com
Furthermore, the PMB group installed via the trichloroacetimidate can be selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a neutral solution of dichloromethane (B109758) and water. tcichemicals.comtcichemicals.com This orthogonality is a major advantage, as it allows for the selective deprotection of the PMB group in the presence of other protecting groups, such as the benzyl (B1604629) group, which are stable under these conditions. tcichemicals.com Conversely, the benzyl group can be selectively removed by catalytic reduction, leaving the PMB group intact. tcichemicals.com
| Reagent | Reaction Conditions for Protection | Key Advantages |
| This compound | Acid-catalyzed (e.g., TfOH) | Mild conditions, suitable for base-sensitive substrates, orthogonal deprotection possible. tcichemicals.comtcichemicals.comchem-station.com |
| p-Methoxybenzyl chloride (PMB-Cl) | Base-catalyzed (e.g., NaH) | Common and effective for many substrates. mdpi.compreprints.orgcommonorganicchemistry.com |
Considerations for Reagent Stability
While this compound is a valuable reagent, its stability must be considered. As an imidate, it can be sensitive to moisture and acidic conditions, which can lead to its decomposition. Therefore, it should be stored under anhydrous conditions to maintain its reactivity. The stability of the PMB group itself is also a factor; it is generally stable to many reaction conditions but can be cleaved under strongly acidic or oxidative environments. chem-station.com
Mechanistic and Methodological Studies of P Methoxybenzylation Utilizing Trichloroacetimidate
Mechanism of Hydroxyl Group Protection
The p-methoxybenzylation of alcohols using p-methoxybenzyl trichloroacetimidate (B1259523) is a widely employed strategy in organic synthesis for the protection of hydroxyl functionalities. The reaction proceeds under mild acidic conditions and is valued for its efficiency and selectivity.
Acid-Catalyzed Nucleophilic Substitution Mechanism
The protection of a hydroxyl group with p-methoxybenzyl trichloroacetimidate proceeds via an acid-catalyzed nucleophilic substitution mechanism. tcichemicals.com The reaction is initiated by the protonation of the nitrogen atom of the imidate by an acid catalyst, such as trifluoromethanesulfonic acid (TfOH). tcichemicals.comd-nb.info This protonation enhances the leaving group ability of the trichloroacetamide (B1219227) moiety.
The alcohol, acting as a nucleophile, then attacks the benzylic carbon of the activated imidate. This is followed by the departure of the neutral trichloroacetamide molecule, resulting in the formation of an oxonium ion. Subsequent deprotonation of this intermediate by a weak base, or the solvent, furnishes the desired p-methoxybenzyl ether and regenerates the acid catalyst, completing the catalytic cycle. d-nb.info
Role of Trichloroacetimidate as a Highly Reactive Electrophile Precursor
Trichloroacetimidates, including p-methoxybenzyl trichloroacetimidate, are highly effective alkylating agents because they serve as precursors to highly reactive electrophiles under acidic conditions. researchgate.netnih.gov The trichloroacetimidate group is a powerful leaving group upon protonation. This activation transforms the relatively stable imidate into a potent electrophile, primed for nucleophilic attack. syr.eduthieme-connect.com The high reactivity of the activated trichloroacetimidate allows the p-methoxybenzylation to occur under mild conditions, which is a significant advantage when dealing with sensitive substrates. tcichemicals.comtcichemicals.com This method avoids the often harsh conditions required for other benzylation techniques, such as the Williamson ether synthesis. chem-station.com
Stereoelectronic Aspects of O-p-Methoxybenzyl Ether Formation
Stereoelectronic effects play a crucial role in the reactivity and stability of the intermediates involved in the formation of O-p-methoxybenzyl ethers. wikipedia.orgmdpi.com These effects arise from the specific spatial arrangement of orbitals and influence the reaction pathway. imperial.ac.uk In the context of the acid-catalyzed reaction of p-methoxybenzyl trichloroacetimidate, the orientation of the lone pairs on the alcohol's oxygen atom relative to the antibonding orbital of the carbon-leaving group bond in the electrophile is critical for an efficient reaction.
The electron-donating p-methoxy group on the benzyl (B1604629) ring plays a significant stereoelectronic role. It stabilizes the developing positive charge on the benzylic carbon in the transition state through resonance. This stabilization lowers the activation energy of the reaction, contributing to the high reactivity of the reagent. chem-station.com
Scope and Chemoselectivity in p-Methoxybenzylation Reactions
The use of p-methoxybenzyl trichloroacetimidate for the protection of alcohols offers a broad scope and excellent chemoselectivity, making it a valuable tool in modern organic synthesis.
Protection of Primary, Secondary, and Tertiary Alcohols
p-Methoxybenzyl trichloroacetimidate is a versatile reagent capable of protecting a wide range of alcohols. It has been successfully employed for the protection of primary, secondary, and even sterically hindered tertiary alcohols. d-nb.infosigmaaldrich.com The reaction conditions can often be tuned to accommodate the reactivity of the specific alcohol. For instance, while primary and secondary alcohols typically react readily, tertiary alcohols may require slightly more forcing conditions or longer reaction times. d-nb.infolookchem.com
Table 1: Examples of p-Methoxybenzylation of Various Alcohols
| Alcohol Type | Substrate Example | Product Yield (%) | Reference |
| Primary | 3-Phenyl-1-propanol | 88 | lookchem.com |
| Secondary | L-Menthol | 94 | lookchem.com |
| Tertiary | 1-Adamantanol | 90 | lookchem.com |
This table presents data on the p-methoxybenzylation of different types of alcohols, showcasing the versatility of the reagent.
Tolerance of Acid-Sensitive Functional Groups
A key advantage of using p-methoxybenzyl trichloroacetimidate is the mildness of the reaction conditions, which allows for the protection of alcohols in the presence of various acid-sensitive functional groups. tcichemicals.comtcichemicals.com This chemoselectivity is crucial in the synthesis of complex molecules where multiple functional groups must be preserved. For instance, the protection can often be achieved without affecting groups such as esters, amides, and some silyl (B83357) ethers. sigmaaldrich.com However, the choice of the acid catalyst and reaction conditions is critical, as highly acidic conditions can lead to the cleavage of particularly labile groups like Boc protecting groups or affect acid-sensitive moieties. lookchem.comnih.govresearchgate.net
Table 2: Chemoselectivity in p-Methoxybenzylation
| Substrate with Sensitive Group | Protecting Group Tolerated | Product Yield (%) | Reference |
| Serine derivative with Boc group | Boc group (partial damage) | 39 | lookchem.com |
| Substrate with silyl ether | TBDPS | High | sigmaaldrich.com |
| Substrate with ester | Methyl ester | 76 | lookchem.com |
This table illustrates the chemoselectivity of p-methoxybenzylation in the presence of other functional groups.
Compatibility with Base-Sensitive Functionalities
The p-Methoxybenzyl (PMB) trichloroacetimidate method for the protection of alcohols is highly valued for its compatibility with a wide range of functional groups, particularly those sensitive to basic conditions. tcichemicals.comchem-station.com Since the reaction is typically carried out under acidic conditions, functional groups that would otherwise react or be degraded in the presence of a base remain intact. chem-station.com This includes, but is not limited to, esters, epoxides, and functionalities prone to elimination or racemization under basic catalysis. nih.gov
For instance, in the synthesis of complex molecules, it is often necessary to protect a hydroxyl group without affecting other sensitive parts of the molecule. The use of p-methoxybenzyl trichloroacetimidate allows for the selective protection of alcohols even in the presence of base-labile protecting groups or stereocenters that could be epimerized by basic reagents. nih.gov The mild acidic conditions, often employing a catalytic amount of a Lewis or Brønsted acid, are generally well-tolerated by these sensitive functionalities. tcichemicals.com
Research has demonstrated the successful p-methoxybenzylation of substrates containing sensitive functionalities without their degradation. For example, the protection of a hydroxyl group in a molecule containing an epoxide and an electron-poor alkene was achieved using p-methoxybenzyl trichloroacetimidate, where basic conditions would have been precluded. nih.gov This highlights the method's utility in multi-step syntheses of complex natural products and other intricate organic molecules. tcichemicals.com
The table below summarizes the compatibility of the p-methoxybenzylation using trichloroacetimidate with various base-sensitive functional groups, as reported in the literature.
| Base-Sensitive Functional Group | Compatibility with p-Methoxybenzylation via Trichloroacetimidate | Reference |
|---|---|---|
| Esters | High | nih.gov |
| Epoxides | High | nih.gov |
| β-Hydroxy Ketones | Good, minimizes risk of retro-Aldol reaction | nih.gov |
| Enolizable Ketones | High, avoids enolate formation and side reactions | researchgate.net |
| α-Stereocenters | High, no racemization observed | researchgate.net |
Application in the Protection of Diverse Nucleophilic Functional Groups
N-Protection of Amines, Amides, Lactams, and Aza-Heterocycles
p-Methoxybenzyl trichloroacetimidate is a versatile reagent for the protection of a wide array of nitrogen-containing functional groups, including amines, amides, lactams, and various aza-heterocycles. researchgate.netresearchgate.netgoogle.com The PMB group is valuable in this context as it can be introduced under conditions that are often orthogonal to other protecting group strategies. researchgate.net
For the N-protection of amines, the reaction typically proceeds under acidic catalysis, similar to the protection of alcohols. chem-station.com This allows for the protection of amines in molecules containing acid-stable but base-labile functionalities. The resulting N-PMB group can be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under strongly acidic conditions with trifluoroacetic acid (TFA). chem-station.comresearchgate.net
The protection of amides and lactams using this method is also well-documented. nih.gov For instance, sensitive β-lactam structures have been successfully protected as their PMB esters. nih.gov The ability to protect the nitrogen atom in these systems is crucial for subsequent chemical transformations.
Furthermore, p-methoxybenzyl trichloroacetimidate has been employed in the protection of nitrogen atoms within aza-heterocycles. For example, the nitrogen of the pyrazole (B372694) ring has been successfully protected with a PMB group, which could later be removed with trifluoroacetic acid. univie.ac.atclockss.org This strategy has been instrumental in the synthesis of various substituted pyrazolones. clockss.org
The table below provides examples of nitrogen-containing compounds that have been protected using the p-methoxybenzyl group, highlighting the versatility of this protecting group strategy.
| Substrate Type | Specific Example | Deprotection Method | Reference |
|---|---|---|---|
| Amine | General Amines | DDQ, TFA | chem-station.comresearchgate.net |
| Amide | β-lactam | - | nih.gov |
| Lactam | Pyrazolone (B3327878) | Trifluoroacetic acid | univie.ac.atclockss.org |
| Aza-heterocycle | Indole | DDQ, TFA | epa.gov |
| Aza-heterocycle | Carbazole | DDQ | epa.gov |
Protection of Thiols and Phosphates
The application of p-methoxybenzyl groups extends to the protection of other important nucleophilic functionalities, namely thiols and phosphates. researchgate.net
Thiols:
The protection of thiols as p-methoxybenzyl thioethers is a common strategy in organic synthesis, particularly in peptide chemistry. researchgate.netthieme-connect.de The PMB group offers a good balance of stability and ease of removal. While many standard hydroxyl protecting groups are not suitable for thiols due to the lability of the S-Si or S-C(O) bonds, the S-PMB bond is sufficiently robust for many synthetic transformations. thieme-connect.de The PMB group can be introduced onto a thiol using methods analogous to those for alcohols, although specific conditions may be optimized for the sulfur nucleophile. The deprotection of PMB-protected thiols can be achieved under various conditions, including treatment with strong acids or using specific reagents that are chemoselective for the thioether.
Phosphates:
The p-methoxybenzyl group has also been utilized to protect phosphate (B84403) moieties. nih.gov This is particularly relevant in the synthesis of complex biomolecules like nucleotides and phosphorylated peptides. The PMB ester of a phosphate can be formed under mild conditions, and its removal is often accomplished under acidic conditions. nih.gov For instance, in the synthesis of calyculin A, a PMB ester was used to protect a phosphate group, which was later deprotected using hydrofluoric acid. nih.gov This demonstrates the utility of PMB protection in the context of global deprotection strategies for complex molecules. nih.gov
The following table summarizes the application of PMB protection for thiols and phosphates.
| Functional Group | Protected Form | Key Features | Reference |
|---|---|---|---|
| Thiol | p-Methoxybenzyl thioether | Stable protecting group, useful in peptide synthesis. | researchgate.netthieme-connect.de |
| Phosphate | p-Methoxybenzyl phosphate ester | Removable under acidic conditions, used in complex natural product synthesis. | nih.gov |
Advanced Deprotection Strategies for P Methoxybenzyl Protected Derivatives
Oxidative Cleavage Methods
Oxidative deprotection represents a key strategy for the removal of the PMB group, offering a mild and selective alternative to acidic cleavage. chem-station.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for this transformation. nih.govjst.go.jp More recently, catalytic systems utilizing nitroxyl (B88944) radicals have emerged as efficient and environmentally benign alternatives. organic-chemistry.org
The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a prevalent method for the oxidative cleavage of PMB ethers. chem-station.comorganicchemistrydata.org This quinone is a powerful oxidant capable of selectively removing the electron-rich PMB group under mild, often neutral, conditions. total-synthesis.comyoutube.com The reaction is typically carried out in a solvent mixture, such as dichloromethane-water. total-synthesis.com
The deprotection mechanism with DDQ is initiated by a single electron transfer (SET) from the electron-rich p-methoxybenzyl ether to DDQ. total-synthesis.com The presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this process by stabilizing the resulting radical cation intermediate. total-synthesis.com Following the SET, a proton exchange occurs, and the subsequent carbocation is trapped by water. total-synthesis.com The resulting hemiacetal is unstable and fragments to yield the deprotected alcohol, p-anisaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. total-synthesis.com The formation of reactive byproducts like p-anisaldehyde or the intermediate PMB cation can sometimes lead to side reactions; thus, nucleophilic scavengers are occasionally added to the reaction mixture. total-synthesis.com
The proposed mechanism proceeds as follows:
Formation of a charge-transfer complex between the electron-rich PMB ether and the electron-deficient DDQ. chem-station.com
Single electron transfer (SET) from the PMB ether to DDQ to form a radical cation and the DDQ radical anion. total-synthesis.com
Hydride abstraction or further oxidation and proton loss to form a stabilized oxonium ion. total-synthesis.com
Nucleophilic attack by water on the benzylic carbon. total-synthesis.com
Collapse of the resulting hemiacetal to furnish the free alcohol, p-anisaldehyde, and dihydro-DDQ. total-synthesis.com
A significant advantage of DDQ-mediated deprotection is its high chemoselectivity for the p-methoxybenzyl group over other protecting groups, particularly the simple benzyl (Bn) ether. researchgate.netnih.gov While benzyl ethers can also be oxidized by DDQ, the reaction is considerably slower. total-synthesis.com This rate difference is attributed to the electron-donating methoxy group in the para position of the PMB group, which makes it more susceptible to oxidation. total-synthesis.com This orthogonality allows for the selective deprotection of a PMB ether without affecting a benzyl ether within the same molecule, a crucial feature in the synthesis of complex molecules like oligosaccharides. researchgate.netnih.gov However, other electron-rich functionalities, such as dienes or trienes, may be sensitive to DDQ. total-synthesis.com
| Substrate Type | Reagent | Conditions | Product | Yield (%) | Reference |
| PMB-protected rhamnopyranoside | DDQ | CH2Cl2/H2O, rt, 1.5h | Deprotected alcohol | 78 | nih.gov |
| PMB-protected carbazole | DDQ | Toluene/H2O, 80°C, 71h | Deprotected carbazole | 79 | clockss.org |
Ceric ammonium nitrate (CAN) is another powerful oxidizing agent frequently used for the cleavage of PMB ethers. jst.go.jpacs.org Typically, more than two equivalents of CAN are required for the deprotection. acs.org This method serves as a viable alternative when DDQ fails or is unsuitable for a particular substrate. total-synthesis.com
The CAN-mediated deprotection is applicable to a variety of PMB-protected alcohols. However, the reaction can sometimes lead to the formation of unexpected byproducts, which can complicate purification and reduce the yield of the desired product. For instance, the oxidative deprotection of N-(p-methoxybenzyl) δ-lactams with CAN has been shown to produce not only the desired N-deprotected δ-lactam but also a significant amount of the corresponding N-(hydroxymethyl) δ-lactam as a byproduct. researchgate.net In contrast, N-(p-methoxybenzyl) γ-lactams undergo complete deprotection under the same conditions without the formation of this byproduct. researchgate.net Mechanistic studies involving deuterated substrates have suggested that the methylene (B1212753) unit of the N-(hydroxymethyl) group originates from the benzylic methylene of the PMB protecting group, likely proceeding through an N-acyliminium ion intermediate. researchgate.net
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
| N-(p-methoxybenzyl) δ-lactam | CAN | MeCN/H2O | N-deprotected δ-lactam and N-(hydroxymethyl) δ-lactam | Combined 57 | researchgate.net |
| N-(p-methoxybenzyl) γ-lactam | CAN | MeCN/H2O | N-deprotected γ-lactam | Complete deprotection | researchgate.net |
In recent years, catalytic methods employing nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) and its derivatives, have been developed for the oxidative deprotection of PMB ethers. organic-chemistry.orgacs.org These methods are advantageous as they are more environmentally friendly, requiring only a catalytic amount of the nitroxyl radical with a co-oxidant. organic-chemistry.org
A notable example is the use of a nitroxyl radical catalyst bearing electron-withdrawing ester groups adjacent to the nitroxyl moiety. organic-chemistry.orgnih.gov This "electronically tuned" catalyst, in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), has demonstrated high efficiency and excellent chemoselectivity for the deprotection of PMB ethers. organic-chemistry.orgnih.govnih.gov The reaction proceeds under mild conditions and tolerates a wide array of sensitive functional groups that might be susceptible to oxidation by traditional reagents. nih.govresearchgate.net The proposed mechanism for these catalysts involves a rate-determining hydride transfer from the PMB group to an oxoammonium ion, which is the active oxidizing species generated from the nitroxyl radical. organic-chemistry.org Furthermore, by using an excess of the co-oxidant, this system can facilitate the direct, one-step oxidation of PMB-protected alcohols to their corresponding aldehydes or ketones. organic-chemistry.orgacs.org
| Catalyst | Co-oxidant | Substrate | Product | Yield (%) | Reference |
| Nitroxyl radical 1 | PIFA (1 equiv) | PMB-protected primary alcohol | Deprotected primary alcohol | High | organic-chemistry.orgnih.gov |
| Nitroxyl radical 1 | PIFA (excess) | PMB-protected primary alcohol | Aldehyde | High | organic-chemistry.orgacs.org |
Catalytic Oxidative Deprotection using Nitroxyl Radical Catalysts.
Design of Electronically Tuned Catalysts for Selective Oxidation
The development of environmentally benign and efficient methods for the oxidative deprotection of PMB groups is a significant area of research. acs.org A notable advancement is the use of an electronically tuned nitroxyl radical catalyst for the chemoselective oxidation of p-methoxybenzyl ethers. acs.orgorganic-chemistry.org This catalyst, which features electron-withdrawing ester groups adjacent to the nitroxyl moiety, facilitates the deprotection of PMB ethers in the presence of a co-oxidant, phenyl iodonium bis(trifluoroacetate) (PIFA). acs.orgorganic-chemistry.orgnih.gov
This catalytic system demonstrates high efficiency and selectivity, offering a valuable alternative to traditional, more hazardous oxidizing agents. organic-chemistry.org The reaction proceeds via the formation of an oxoammonium ion, which then engages in a hydride transfer from the PMB group, leading to the release of the protected alcohol. organic-chemistry.org A key advantage of this method is its ability to directly oxidize PMB-protected alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones, in a single step by using an excess of PIFA. acs.orgorganic-chemistry.orgnih.gov
Research has shown this system's excellent chemoselectivity for deprotecting PMB ethers across a wide array of functional groups, including those sensitive to oxidation. acs.orgnih.gov The reaction conditions are mild, and the catalyst has been successfully applied to primary, secondary, and tertiary PMB-protected alcohols. organic-chemistry.org
Table 1: Oxidative Deprotection of PMB Groups by 1/PIFA
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | PMB-protected primary alcohol | Primary alcohol | 95 |
| 2 | PMB-protected secondary alcohol | Secondary alcohol | 92 |
| 3 | PMB-protected tertiary alcohol | Tertiary alcohol | 88 |
| 4 | PMB-protected alcohol with sensitive functional group | Corresponding alcohol | 90 |
Data sourced from studies on the chemoselective oxidation of p-methoxybenzyl ethers. acs.org
Acid-Mediated Deprotection Methods
Acid-mediated cleavage is a common strategy for the removal of the PMB protecting group. The lability of the PMB group in acidic conditions can be modulated to achieve selective deprotection.
Cleavage with Strong Brønsted Acids (e.g., Trifluoroacetic Acid, Trifluoromethanesulfonic Acid)
Strong Brønsted acids are effective reagents for the deprotection of PMB ethers. ucla.edukiesslinglab.com Trifluoroacetic acid (TFA) is frequently used, often in a solution with dichloromethane (B109758), for this purpose. ucla.educommonorganicchemistry.comnih.gov While effective, the use of neat TFA can sometimes lead to side reactions, and its strength may not be suitable for substrates with other acid-sensitive functionalities. commonorganicchemistry.comnih.gov
Trifluoromethanesulfonic acid (TfOH), a stronger acid than TFA, has also been employed for PMB ether cleavage. ucla.edukiesslinglab.com Research has shown that a catalytic amount of TfOH can effectively promote the transfer of a PMB group from an alcohol to a sulfonamide, providing a method for selective deprotection. kiesslinglab.comnih.gov Interestingly, in the absence of a scavenger like a sulfonamide, PMB cleavage with catalytic TfOH alone was not initially observed. ucla.edu However, further studies demonstrated that using 0.5 equivalents of TfOH in the presence of 1,3-dimethoxybenzene (B93181) as a carbocation scavenger in dichloromethane allows for the efficient cleavage of PMB ethers from primary and hindered secondary alcohols in excellent yields. ucla.edu
Table 2: Deprotection of PMB Ethers with Triflic Acid
| Entry | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| 1 | PMB-protected primary alcohol | 0.5 equiv TfOH, CH2Cl2, 21 °C, 10 min | 94 |
| 2 | PMB-protected hindered secondary alcohol | 0.5 equiv TfOH, CH2Cl2, 21 °C, 10 min | 88 |
| 3 | PMB-protected alcohol with benzyl ether | 0.5 equiv TfOH, CH2Cl2, 21 °C, 10 min | 86 |
Conditions include the use of 1,3-dimethoxybenzene as a scavenger. Data sourced from studies on mild, selective deprotection of PMB ethers. ucla.edu
Lewis Acid-Promoted Deprotection
Lewis acids offer an alternative pathway for the deprotection of PMB ethers, often under milder conditions than strong Brønsted acids. thieme-connect.comacs.orgacs.org A variety of Lewis acids, including aluminum chloride (AlCl₃), tin(II) chloride dihydrate (SnCl₂·2H₂O), boron trifluoride etherate (BF₃:OEt₂), and iron(III) chloride (FeCl₃), have been shown to effectively catalyze the removal of the PMB group. thieme-connect.comacs.orgresearchgate.net
These reactions are typically performed in the presence of a scavenger, such as ethanethiol (B150549) (EtSH) or mercaptoacetic acid, to trap the resulting p-methoxybenzyl cation. thieme-connect.comacs.org The use of catalytic amounts of the Lewis acid (e.g., 10 mol %) is often sufficient, and the reaction can proceed at room temperature. thieme-connect.comacs.orgnih.gov A significant advantage of these methods is the ability to achieve high yields of the desired alcohol with simplified purification, as the byproducts can often be removed by aqueous extraction. acs.org
Differential Acid Lability and Selective Deprotection
The PMB group exhibits greater acid lability compared to the unsubstituted benzyl (Bn) group, a property that is frequently exploited for selective deprotection in complex molecule synthesis. ucla.edukiesslinglab.comnih.gov This differential reactivity allows for the removal of the PMB group while leaving Bn ethers intact. ucla.edu
For instance, treatment with 10% trifluoroacetic acid in dichloromethane can selectively cleave a PMB ester in the presence of a benzyl ester without causing epimerization at an adjacent stereocenter. nih.gov Similarly, catalytic trifluoromethanesulfonic acid with a scavenger can chemoselectively remove a PMB group in the presence of a simple benzyl ether. ucla.edu However, attempts to selectively cleave more acid-labile groups like t-butyl or diphenylmethyl (DPM) esters in the presence of a PMB ester have been unsuccessful, as the PMB ester is also cleaved under the required conditions. nih.gov
Reductive Cleavage Methods
Reductive methods provide another orthogonal approach for the deprotection of PMB-protected derivatives.
Catalytic Hydrogenation (e.g., Palladium-Catalyzed, Raney Nickel)
Catalytic hydrogenation is a widely used method for the deprotection of benzyl-type ethers, including PMB ethers. tandfonline.com Palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) are the most common catalysts for this transformation. tandfonline.com Interestingly, research has shown that a combination of Pd/C and Pd(OH)₂/C can be a more effective catalyst than either catalyst used alone, particularly for stubborn deprotections. tandfonline.com This combination has been observed to facilitate the smooth hydrogenolysis of PMB ethers where the individual catalysts failed. tandfonline.com
Raney Nickel is another catalyst employed for the hydrogenolysis of benzyl ethers. rsc.org It has been reported that Raney Nickel can selectively cleave a benzyl ether in the presence of a p-methoxybenzyl ether, highlighting its utility in differential deprotection strategies. documentsdelivered.com The choice of catalyst and reaction conditions can therefore be tuned to achieve the desired selectivity in molecules containing multiple benzyl-type protecting groups.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| p-Methoxybenzyl trichloroacetate (B1195264) |
| Trifluoroacetic Acid |
| Trifluoromethanesulfonic Acid |
| Palladium |
| Raney Nickel |
| Phenyl iodonium bis(trifluoroacetate) |
| Oxoammonium ion |
| 1,3-dimethoxybenzene |
| Aluminum chloride |
| Tin(II) chloride dihydrate |
| Boron trifluoride etherate |
| Iron(III) chloride |
| Ethanethiol |
| Mercaptoacetic acid |
| Benzyl ether |
| t-butyl ester |
| Diphenylmethyl ester |
| Palladium on carbon |
Hydrogen Transfer Reagents in Reductive Deprotection
Reductive cleavage of the p-methoxybenzyl ether is a valuable alternative to oxidative or acidic methods, especially for substrates sensitive to those conditions. Catalytic transfer hydrogenation (CTH) is a particularly mild and efficient method for this transformation. This technique avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor molecule in the presence of a metal catalyst.
Commonly, palladium on carbon (Pd/C) is the catalyst of choice, while the hydrogen donor can vary. Formic acid and its salts (like ammonium formate), as well as molecules like 1,4-cyclohexadiene, are frequently used. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the transfer of hydrogen from the donor molecule to the catalyst surface, where the hydrogenolysis of the C-O bond of the PMB ether occurs, liberating the free hydroxyl group and forming p-methoxytoluene as a byproduct.
While extensively documented for benzyl ethers, this method is directly applicable to PMB ethers. organic-chemistry.org However, the electronic and steric influence of the para-methoxy group can affect the reaction rate. The methoxy group can sterically hinder the effective binding of the aromatic ring to the catalyst surface, making PMB ethers slightly more stable to hydrogenolysis than unsubstituted benzyl ethers. arkat-usa.org This difference in reactivity can sometimes be exploited for selective deprotections. The choice of hydrogen donor and catalyst loading can be optimized to achieve efficient deprotection of PMB ethers while preserving other sensitive functionalities. organic-chemistry.org
Table 1: Catalytic Transfer Hydrogenation for Deprotection of Benzyl-type Ethers
| Catalyst | Hydrogen Donor | Substrate Type | Key Features |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Formic Acid | Carbohydrate derivatives | Fast and simple removal of O-benzyl groups. organic-chemistry.org |
Dissolving Metal Reductions
Dissolving metal reduction is a powerful and classic method for the cleavage of benzyl-type protecting groups, including the PMB group. The most common system employed is sodium metal in liquid ammonia (B1221849) (Na/NH₃), often referred to as the Birch reduction. organic-chemistry.orgnih.gov
This method involves the generation of solvated electrons in the liquid ammonia, which are potent reducing agents. The reaction mechanism for a PMB ether involves the transfer of an electron to the aromatic ring, forming a radical anion. This intermediate is then protonated by a proton source (often an alcohol added to the reaction mixture), followed by a second electron transfer and protonation to cleave the benzylic C-O bond, releasing the desired alcohol.
This technique is particularly effective for removing benzyl-type groups that are resistant to hydrogenolysis. It has been a cornerstone in peptide chemistry for decades for the removal of benzyl-based protecting groups from cysteine and other amino acids. nih.gov However, careful control of the reaction conditions, particularly the amount of sodium used, is critical. The use of excess sodium can lead to undesired side reactions and over-reduction of other functional groups. nih.gov When applied correctly, it offers a robust method for PMB deprotection in contexts where other methods may fail.
Orthogonal Deprotection Strategies in Complex Synthesis
The true utility of the PMB group shines in complex multistep syntheses, where its ability to be selectively removed in the presence of other protecting groups—a concept known as orthogonality—is critical. organic-chemistry.orgresearchgate.net The distinct reactivity of the PMB ether compared to other protecting groups allows for precise, sequential deprotection, which is essential for building intricate molecular architectures. organic-chemistry.orgorganic-chemistry.org
The most common orthogonal strategy involves the oxidative removal of the PMB group using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). arkat-usa.orgresearchgate.net These conditions are remarkably chemoselective, leaving a wide array of other common protecting groups untouched. total-synthesis.com For instance, the PMB group can be cleaved with DDQ or CAN without affecting benzyl (Bn), p-methylbenzyl (MBn), methoxymethyl (MOM), tetrahydropyranyl (THP), or various silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). researchgate.nettotal-synthesis.com
Conversely, the PMB group can remain intact while other groups are cleaved. A prime example is the hydrogenolytic removal of a (2-naphthyl)methyl (NAP) or a simple benzyl (Bn) group in the presence of a PMB ether. arkat-usa.org The slightly higher stability of the PMB group towards catalytic hydrogenation allows for this selectivity. arkat-usa.org Similarly, acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like esters can be removed under their specific conditions without affecting a PMB ether. nih.gov
The differential reactivity extends even within the benzyl ether family. The p-methylbenzyl (MBn) group, for example, is resistant to CAN, which allows for the selective cleavage of a PMB group in a molecule containing both. researchgate.netnih.gov Furthermore, a p-siletanyl group (PSB) has been developed as a protecting group that is orthogonal to the PMB group, offering another layer of strategic flexibility. organic-chemistry.org The strategic placement and sequential removal of these groups enable chemists to navigate highly complex synthetic pathways efficiently. nih.govuniversiteitleiden.nl
Table 2: Examples of Orthogonal Deprotection Involving the PMB Group
| PMB Cleavage Reagent | Stable Protecting Groups Present | Deprotected Group | Reference |
|---|---|---|---|
| DDQ or CAN | Benzyl (Bn), p-Methylbenzyl (MBn), TBS, MOM, THP | PMB | arkat-usa.orgresearchgate.nettotal-synthesis.com |
| Ceric Ammonium Nitrate (CAN) | p-Methylbenzyl (MBn) | PMB | nih.gov |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | PMB | (2-naphthyl)methyl (NAP), Benzyl (Bn) | arkat-usa.org |
| Trifluoroacetic Acid (TFA) | Benzyl ester | PMB ester | nih.gov |
| FeCl₃ | PMB | p-Siletanylbenzyl (PSB) | organic-chemistry.org |
Applications of P Methoxybenzyl Trichloroacetate in Complex Molecule Synthesis
Strategies in Natural Product Total Synthesis
The total synthesis of natural products often involves multi-step sequences where the judicious use of protecting groups is paramount to success. The p-methoxybenzyl group has been instrumental in the synthesis of several complex natural products, enabling chemists to navigate challenging synthetic transformations with high selectivity and yield.
Application in Bryostatin (B1237437) Intermediates Synthesis
The bryostatins are a family of macrolide natural products isolated from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent anticancer activity. The intricate structure of bryostatins, featuring multiple stereocenters and sensitive functional groups, presents a formidable synthetic challenge.
In the total synthesis of bryostatin analogues, the p-methoxybenzyl group has been employed to protect key hydroxyl groups. For instance, in the synthesis of the C-ring fragment of bryostatin 8, a p-methoxybenzyl ether was used to mask a primary alcohol. This protection strategy allowed for subsequent chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group. The PMB group was later selectively removed under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leaving other acid-sensitive protecting groups intact. nih.gov
Similarly, in other synthetic approaches towards bryostatins, PMB ethers have been utilized to protect alcohol functionalities during key bond-forming reactions. The ability to deprotect the PMB group under mild, oxidative conditions, orthogonal to the cleavage of other protecting groups like silyl (B83357) ethers, is a significant advantage in these complex syntheses. rsc.orgrsc.org
Table 1: Application of p-Methoxybenzyl (PMB) Protection in Bryostatin Synthesis
| Synthetic Target | Protected Functional Group | Reagents for Deprotection | Reference |
|---|---|---|---|
| Bryostatin 8 C-ring | Primary Alcohol | DDQ | nih.gov |
| Bryostatin Analogue | Hydroxyl Group | DDQ | rsc.orgrsc.org |
Role in (+)-Saxtoxin Synthesis
Saxitoxin (B1146349) is a potent neurotoxin responsible for paralytic shellfish poisoning. Its unique tricyclic structure, containing two guanidinium (B1211019) groups and multiple stereocenters, has made it a challenging target for synthetic chemists.
In a scalable and convergent total synthesis of (+)-saxitoxin, the p-methoxybenzyl group played a crucial role in the late-stage functionalization of the molecule. chem-station.com Specifically, an Fmoc (fluorenylmethyloxycarbonyl) protecting group on a nitrogen atom was removed and exchanged in situ with a PMB group via reductive amination. This transformation was critical for the subsequent selective oxidation of a different nitrogen atom within the saxitoxin core. The electron-donating nature of the PMB group is thought to modulate the reactivity of the adjacent nitrogen, facilitating the desired transformation. chem-station.com
Another synthetic strategy towards (+)-saxitoxin also incorporated the PMB group for the protection of a hydroxylamine (B1172632) intermediate. This highlights the versatility of the PMB group in protecting not only alcohols but also other heteroatomic functional groups during the intricate assembly of the saxitoxin skeleton.
Table 2: Role of p-Methoxybenzyl (PMB) Group in (+)-Saxitoxin Synthesis
| Synthetic Step | Protected Group/Intermediate | Purpose of PMB Protection | Reference |
|---|---|---|---|
| Late-stage functionalization | Secondary Amine | In-situ replacement of Fmoc group to enable selective oxidation | chem-station.com |
| Intermediate synthesis | Hydroxylamine | Protection of a sensitive functional group |
Utility in Complex Carbohydrate Synthesis
The synthesis of complex carbohydrates and oligosaccharides is a field where protecting group chemistry is of utmost importance due to the presence of multiple hydroxyl groups with similar reactivity. The selective protection and deprotection of these hydroxyls are key to achieving the desired glycosidic linkages.
The p-methoxybenzyl group is a valuable tool in carbohydrate synthesis for the temporary protection of alcohol functionalities. While direct examples using p-methoxybenzyl trichloroacetate (B1195264) are part of the broader toolkit, the closely related p-methoxybenzyl trichloroacetimidate (B1259523) is frequently used for the same purpose. This reagent allows for the introduction of the PMB ether under mildly acidic conditions, which is often compatible with other protecting groups present on the carbohydrate scaffold.
The PMB group can be selectively cleaved in the presence of other acid-labile groups like benzyl (B1604629) ethers by using oxidative reagents such as DDQ. This orthogonality is a significant advantage in the multi-step synthesis of complex oligosaccharides, allowing for the sequential unmasking of hydroxyl groups for further glycosylation reactions.
Stereoselective Syntheses (e.g., Chiral Diamines)
Chiral diamines are important building blocks in asymmetric synthesis, serving as chiral ligands for metal catalysts and as key components of organocatalysts. The stereoselective synthesis of these compounds often requires the differential protection of the two amino groups.
The PMB group can be removed under conditions that are often compatible with other protecting groups and chiral centers in the molecule. For example, oxidative deprotection with DDQ or acidic cleavage can be employed to reveal the free amine at a late stage in the synthesis. This strategy would be particularly useful in the synthesis of C2-symmetric or non-symmetric chiral diamines where precise control over the reactivity of each nitrogen atom is crucial.
Synthetic Methods for Pharmaceutical and Agrochemical Intermediates
The principles of protecting group chemistry are not only central to the synthesis of complex natural products but are also fundamental in the industrial-scale production of pharmaceutical and agrochemical intermediates. The p-methoxybenzyl group offers a robust and versatile option for protecting various functional groups in these synthetic endeavors.
Protection Strategies in Active Pharmaceutical Ingredient (API) Precursors
The synthesis of active pharmaceutical ingredients (APIs) often involves the use of protecting groups to ensure the desired reactivity and to prevent unwanted side reactions. The p-methoxybenzyl group is a valuable protecting group for alcohols, amines, and carboxylic acids, all of which are common functional groups in API precursors.
The introduction of the PMB group via p-methoxybenzyl trichloroacetate or related reagents provides a stable protected intermediate that can withstand a variety of reaction conditions. For example, in the synthesis of precursors for certain antibiotics or antiviral agents, the protection of a hydroxyl or amino group as a PMB derivative allows for modifications on other parts of the molecule.
A key advantage of the PMB group in the synthesis of API precursors is the range of conditions under which it can be removed. The ability to deprotect under oxidative conditions with DDQ or under various acidic conditions provides flexibility in the synthetic route design. This is particularly important in the synthesis of complex APIs where multiple protecting groups may be present and orthogonal deprotection strategies are necessary. For instance, the PMB group can be selectively cleaved in the presence of a benzyl group by catalytic hydrogenolysis, or a benzyl group can be removed while leaving the PMB group intact. This versatility makes the PMB group a powerful tool for the efficient and scalable synthesis of pharmaceutical intermediates.
Synthesis of Heterocyclic Systems (e.g., Xanthines, Quinazolines)
While direct applications of this compound in the synthesis of xanthines and quinazolines are not extensively documented, the utility of the p-methoxybenzyl (PMB) protecting group in the synthesis of other important heterocyclic systems is well-established. The PMB group can be introduced using p-methoxybenzyl trichloroacetimidate and is particularly useful for protecting nitrogen atoms within heterocyclic rings, facilitating further synthetic transformations.
One notable example is the synthesis of N-unsubstituted pyrazolones. The PMB group serves as a versatile N-protecting group, which can be readily removed under acidic conditions to yield the final product. univie.ac.at The synthesis involves the reaction of a hydrazine (B178648) with a β-ketoester to form the PMB-protected pyrazolone (B3327878) ring. This protected intermediate can then undergo various modifications before the PMB group is cleaved with trifluoroacetic acid.
Similarly, the PMB group has been employed in the synthesis of v-triazoles. A series of N-(4-methoxybenzyl)-v-triazoles can be prepared and subsequently deprotected by treatment with trifluoroacetic acid to afford the N-unsubstituted v-triazoles. nih.gov This strategy allows for the synthesis of a range of v-triazole derivatives, including those with potential applications as antiallergic agents. The use of the PMB group in these syntheses highlights its role in enabling the construction and functionalization of diverse heterocyclic cores.
In a broader context, p-methoxybenzyl trichloroacetimidate is recognized as a key reagent for the p-methoxybenzylation of alcohols and serves as a nucleophile in the formation of various heterocycles. tcichemicals.com Its ability to react under mild, acid-catalyzed conditions makes it suitable for use with substrates that are sensitive to more robust acidic or basic conditions.
Enabling Methodologies in Modern Organic Synthesis
The stability and specific cleavage conditions of the p-methoxybenzyl protecting group make it compatible with a range of modern synthetic methodologies, thereby enabling the synthesis of complex molecules.
Decarboxylative Trichloromethylation Reactions
Decarboxylative trichloromethylation is a valuable method for the synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes. This reaction typically utilizes sodium trichloroacetate as the source of the trichloromethyl anion. organic-chemistry.orgnih.govacs.org An important finding in the development of this methodology is the tolerance of acid-labile protecting groups, such as the p-methoxybenzyl (PMB) group, under the reaction conditions. organic-chemistry.org
This tolerance is significant as it allows for the trichloromethylation of aldehydes that are part of a larger, more complex molecule containing PMB-protected functional groups. The reaction proceeds efficiently without cleaving the PMB group, thus preserving the integrity of the protected functionalities for subsequent synthetic steps. The reaction is initiated by the decarboxylation of trichloroacetate to form the trichloromethyl anion, which then attacks the aldehyde. rsc.org
The general procedure for electron-rich aldehydes involves dissolving the aldehyde and sodium trichloroacetate in a solvent like DMSO at room temperature. For electron-poor aldehydes, the addition of malonic acid is often required to facilitate the reaction. acs.org The ability to perform this transformation in the presence of the PMB group expands the synthetic utility of this protecting group in the construction of intricate molecular architectures.
Applications in Continuous Flow Synthesis
The decarboxylative trichloromethylation reaction has been successfully adapted to continuous flow synthesis systems. organic-chemistry.orgnih.govacs.orgacs.org Continuous flow technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability.
In a typical continuous flow setup for this reaction, a solution of the aldehyde and malonic acid in a solvent like DMSO is mixed with a solution of sodium trichloroacetate in a solvent such as THF within a flow reactor. acs.org The reaction mixture then passes through a heated or cooled coil for a specific residence time to allow for the reaction to complete. This method has been used to synthesize 2,2,2-trichloromethylcarbinol derivatives on a multi-gram scale safely and efficiently. organic-chemistry.orgnih.govacs.org
The compatibility of the p-methoxybenzyl protecting group with these continuous flow conditions further underscores its utility in modern, process-intensified synthetic chemistry. It allows for the continuous production of complex intermediates bearing this protecting group, which can then be used in subsequent synthetic operations.
Strategies in Solid-Phase Synthesis (e.g., Peptide Nucleic Acids)
The solid-phase synthesis of peptide nucleic acids (PNAs) is a critical technology for the development of these DNA mimics for various therapeutic and diagnostic applications. nih.govnih.gov In PNA synthesis, protecting groups are essential to prevent unwanted side reactions at the nucleobases. The p-methoxybenzyl (PMB) group, often introduced via its trichloroacetimidate derivative, is a key player in the protection strategy for the exocyclic amino groups of the nucleobases. rsc.org
Several protecting group strategies have been developed for PNA synthesis, with the most common being the Boc/Z and Fmoc/Bhoc strategies. In the Fmoc/Bhoc strategy, the benzhydryloxycarbonyl (Bhoc) group, which is structurally related to the PMB group, is used to protect the primary amines of the nucleobases. atdbio.com These protecting groups are stable throughout the chain elongation process and are typically removed at the end of the synthesis using strong acid, such as trifluoroacetic acid (TFA). atdbio.com
A "sub-monomer" approach to PNA synthesis has also been developed, which utilizes a 4-methoxybenzyloxycarbonyl (Moz)-protected ethylenediamine (B42938) derivative. This method avoids the need to pre-synthesize the entire protected PNA monomer, offering greater flexibility. rsc.org The use of PMB and related protecting groups in solid-phase PNA synthesis is crucial for the successful assembly of these complex biomolecules.
Future Directions and Emerging Trends in P Methoxybenzyl Trichloroacetate Chemistry
Development of Next-Generation p-Methoxybenzylation Reagents
While p-methoxybenzyl trichloroacetate (B1195264) remains a highly effective reagent for the protection of alcohols under acidic conditions, the quest for milder, more efficient, and more selective methods has spurred the development of novel p-methoxybenzylation agents. chem-station.com These next-generation reagents aim to address challenges such as the protection of base-sensitive or sterically hindered substrates.
One promising avenue of research involves the development of triazinone-based reagents for O-p-methoxybenzylation. These compounds offer the advantage of stability in solid form and can convert a free alcohol into the corresponding p-methoxybenzyl ether under mild heating, without the need for an acidic or basic activator, thereby enhancing functional group tolerance. Another innovative approach utilizes p-methoxybenzylated alkylsilyl peroxides under copper catalysis for the site-selective p-methoxybenzylation of secondary amides, including those within peptide structures, under mild conditions. researchgate.net
Furthermore, researchers have explored the use of 2-(4-Methoxybenzyloxy)-4-methylquinoline, a lepidine-derived ether. google.com Upon reaction with methyl triflate in the presence of an alcohol, this compound generates a neutral organic salt that efficiently transfers the PMB group to the alcohol substrate. google.comrsc.org This method is particularly advantageous for protecting acid- and base-sensitive alcohols under effectively neutral conditions. google.com These developments, alongside the established utility of p-methoxybenzyl trichloroacetimidate (B1259523) for protecting hindered tertiary alcohols due to its high reactivity, are expanding the toolkit available to synthetic chemists for introducing the crucial PMB protecting group. total-synthesis.comtotal-synthesis.com
Advancements in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong emphasis on reducing waste, avoiding hazardous reagents, and improving energy efficiency. In the context of p-methoxybenzyl trichloroacetate chemistry, significant strides are being made in the development of sustainable deprotection methods for the resulting PMB ethers.
A notable advancement is the use of sulfonated graphene as a recyclable, solid acid catalyst for the chemoselective deprotection of p-methoxybenzyl ethers. nih.gov This heterogeneous catalyst offers several advantages over traditional liquid acid catalysts, including easy recovery through simple filtration, the potential for reuse, and suitability for large-scale reactions. nih.gov This method has demonstrated broad functional group compatibility, tolerating other common protecting groups. nih.gov
Electrochemical methods are also emerging as a powerful tool for green chemistry. The electrochemical deprotection of PMB ethers has been successfully demonstrated in an undivided electrochemical flow reactor. acs.org This approach obviates the need for chemical oxidants, and the supporting electrolyte can be recovered and reused. The reaction proceeds with high conversion rates in a single pass, offering high productivity and selectivity. acs.org
Furthermore, photoredox catalysis using visible light represents another green alternative for PMB group removal. researchgate.net These methods, along with the use of electronically tuned nitroxyl (B88944) radical catalysts for chemoselective oxidation, offer environmentally benign alternatives to traditional, often stoichiometric, oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org Such catalytic and waste-minimizing approaches are pivotal in aligning the use of PMB protecting groups with the sustainability goals of modern organic synthesis. jst.go.jpnih.gov
Expansion of Applications in Complex Substrate Chemistry
The unique properties of the p-methoxybenzyl protecting group, particularly its stability and orthogonal removal, have made it an indispensable tool in the total synthesis of complex natural products and other intricate molecular architectures. The use of this compound to install this group continues to be a key strategy in tackling formidable synthetic challenges.
The PMB group has been instrumental in the synthesis of N-unsubstituted pyrazolones, where it serves as a readily removable N-protecting group. researchgate.net Its electron-donating nature has also been strategically employed to modulate the reactivity of adjacent functional groups, as seen in the synthesis of (+)-saxitoxin, where it stabilizes a neighboring sulfonamide. chem-station.com
Moreover, the PMB group has found application in the chemoenzymatic synthesis of enantiostructured triacylglycerols. In this context, it serves as a protective group for the glyceryl backbone that can be cleaved under mild oxidative conditions that are tolerated by unsaturated fatty acid chains, a task not easily accomplished with standard benzyl (B1604629) protecting groups. mdpi.com The utility of PMB esters has also been demonstrated in the synthesis of pharmaceutical intermediates and in radiolabeling studies. nih.gov
The following table provides a summary of notable applications of the PMB protecting group in the synthesis of complex molecules:
| Complex Molecule/Application Area | Role of PMB Protecting Group | Key Synthetic Challenge Addressed |
| (+)-Saxitoxin | Protection of a sulfonamide | Stabilization of a sensitive functional group during subsequent transformations. chem-station.com |
| N-Unsubstituted Pyrazolones | N-protection of the pyrazolone (B3327878) ring | Facilitates synthesis and is conveniently removed. researchgate.net |
| Enantiostructured Triacylglycerols | Protection of the glyceryl backbone | Allows for deprotection without affecting unsaturated fatty acid chains. mdpi.com |
| Xyloglucan Oligosaccharides | Temporary protection in automated synthesis | Enables the construction of complex branched oligosaccharides. rsc.org |
As synthetic targets become increasingly ambitious, the strategic application of robust protecting groups like PMB will be more critical than ever. The continued development of new methods for its introduction and removal will further expand the reach of organic synthesis into uncharted molecular territory.
Q & A
Q. How is p-Methoxybenzyl trichloroacetate synthesized, and what are its key applications in organic synthesis?
Methodological Answer: p-Methoxybenzyl trichloroacetate (PMB-TCA) is synthesized via the reaction of p-methoxybenzyl alcohol with trichloroacetimidate reagents under acidic conditions. This follows a Williamson ether synthesis mechanism, where the trichloroacetimidate group acts as a leaving group, facilitating nucleophilic substitution . PMB-TCA is primarily used as a protective group for hydroxyl or amine functionalities in base-sensitive compounds due to its stability under mild acidic conditions and selective deprotection using oxidizing agents like DDQ (dichlorodicyanobenzoquinone) .
Q. What methods are recommended for quantifying this compound in complex mixtures?
Methodological Answer: Controlled-potential coulometry is a robust electrochemical method for quantifying PMB-TCA in mixtures. By adjusting the reduction potential, trichloroacetate derivatives can be selectively reduced in a stepwise manner (e.g., trichloroacetate → dichloroacetate → monochloroacetate), with charge measurements providing quantitative data . For non-electrochemical approaches, ion chromatography with anion-exchange columns and optimized eluents (e.g., sodium hydroxide and acetonitrile mixtures) offers high sensitivity (detection limit: 0.08 mg/L) and precision (CV < 3%) .
Advanced Research Questions
Q. How do reaction conditions influence the stability and decomposition kinetics of this compound?
Methodological Answer: Decomposition kinetics of trichloroacetate derivatives, including PMB-TCA, are solvent- and temperature-dependent. Kinetic studies on potassium trichloroacetate in carboxylic acids (e.g., acetic acid) revealed first-order decomposition behavior, with rate constants calculated using the Eyring equation. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots help predict stability under varying conditions . For PMB-TCA, the electron-donating methoxy group may stabilize the ester against nucleophilic attack, but prolonged exposure to polar protic solvents (e.g., methanol) should be avoided due to potential solvolysis .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound during synthetic processes?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the integrity of the trichloroacetate moiety and PMB group .
- NMR spectroscopy : Paramagnetic acylation shifts in -NMR (e.g., δ 1.08 ppm shift for H-1 in acylated derivatives) validate successful protection/deprotection .
- FT-IR : Bands at 1700–1750 cm (C=O stretch) and 1250–1300 cm (C-Cl stretch) confirm functional group retention .
Q. How can researchers resolve contradictions in reported decomposition pathways of trichloroacetate derivatives under varying experimental conditions?
Methodological Answer: Contradictions often arise from solvent polarity, temperature, and counterion effects. For example, trichloroacetate salts decompose via nucleophilic solvent interactions (e.g., coordination with carboxylic acids), while ester derivatives like PMB-TCA undergo acid-catalyzed hydrolysis. To reconcile discrepancies:
Q. How does the p-methoxybenzyl (PMB) group influence the reactivity of trichloroacetate in protection/deprotection reactions?
Methodological Answer: The PMB group enhances electron density at the benzyl position via methoxy substitution, stabilizing the intermediate oxonium ion during acid-catalyzed deprotection. This allows selective cleavage under milder conditions (e.g., DDQ in dichloromethane/water) compared to non-substituted benzyl groups. However, the trichloroacetate moiety increases electrophilicity, necessitating careful pH control to avoid premature hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
